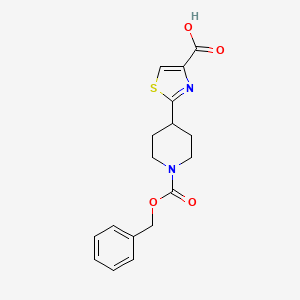

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid

Descripción

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a carboxylic acid group and at position 2 with a 1-Cbz-piperidine moiety. The piperidine ring is protected by a carboxybenzyl (Cbz) group, a common strategy in medicinal chemistry to mask reactive amines during synthetic processes. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of protease inhibitors and kinase-targeting agents, where the thiazole-carboxylic acid scaffold contributes to binding affinity and selectivity .

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZAHGSNABYJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitric Acid-Mediated Oxidation of 4-Chloromethylthiazole

The most efficient route to thiazole-4-carboxylic acid involves oxidizing 4-chloromethylthiazole with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

- Hydrolysis : 4-Chloromethylthiazole (40.2 g) is refluxed in H₂SO₄ (62 g) and water (180 mL) for 16 hours.

- Oxidation : Concentrated HNO₃ (150 mL) is added, and the mixture is heated at 85°C for 16 hours.

- Isolation : The reaction is concentrated in vacuo, dissolved in water, and acidified to pH 2 with NH₄OH. Cooling at 5°C for 48 hours precipitates thiazole-4-carboxylic acid.

Yield : 65–85.5%.

Key Insight : The chloromethyl group undergoes sequential hydrolysis to hydroxymethyl and oxidation to carboxylic acid.

Synthesis of 2-(1-Cbz-4-piperidyl)acetic Acid

Cbz Protection of Piperidine-4-acetic Acid

The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

- Deprotonation : 2-(Piperidin-4-yl)acetic acid hydrochloride (3.0 g, 16.7 mmol) is dissolved in 1 M NaOH (46 mL) at 0°C.

- Cbz Protection : Cbz-Cl (3.35 mL, 23.46 mmol) is added dropwise, and the mixture is stirred at room temperature for 16–24 hours.

- Workup : The aqueous layer is washed with diethyl ether, acidified to pH 1 with HCl, and extracted with diisopropyl ether.

Yield : 60–95%.

Optimization : Higher yields (95%) are achieved with ice-cooling and extended stirring (16 hours).

Coupling Strategies for Final Assembly

Hantzsch Thiazole Synthesis with Prefunctionalized Components

The thiazole ring is constructed de novo using a Cbz-piperidine-containing α-halo ketone and thiourea.

Hypothetical Pathway :

- α-Halo Ketone Preparation : 2-(1-Cbz-4-piperidyl)acetic acid is converted to its acid chloride, then reacted with bromine to form α-bromoacetylpiperidine.

- Cyclocondensation : The α-bromo derivative reacts with thiourea in ethanol under reflux, forming the thiazole ring with the Cbz-piperidyl group at position 2.

- Oxidation : Position 4 is oxidized to carboxylic acid using HNO₃/H₂SO₄.

Challenges : Regioselective oxidation and steric hindrance from the Cbz group may limit yields.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Aplicaciones Científicas De Investigación

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

The structural and functional attributes of 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid can be contextualized by comparing it with analogous thiazole- and piperidine-containing derivatives. Key differences in substituents, heterocyclic cores, and protecting groups significantly impact reactivity, solubility, and biological activity.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Thiazole-4-carboxylic Acid Derivatives

Key Differences and Implications

Heterocycle Core :

- Thiazole vs. Oxazole : Thiazole (sulfur and nitrogen) versus oxazole (oxygen and nitrogen) alters electronic properties. Thiazoles generally exhibit higher aromatic stability and stronger hydrogen-bonding capacity, enhancing interactions with biological targets .

Protecting Groups: Cbz vs. Boc: The Cbz group (cleavable via hydrogenolysis) offers stability under basic conditions, whereas the tert-butoxycarbonyl (Boc) group (acid-labile) is preferred for orthogonal protection strategies. This distinction dictates synthetic pathways and compatibility with downstream reactions .

Substituent Effects: Aromatic vs. Aliphatic groups (e.g., piperidine) introduce basicity and conformational flexibility . Unprotected Amines: Compounds like 2-(piperidin-1-yl)thiazole-4-carboxylic acid lack protecting groups, rendering them more polar but susceptible to undesired reactions during synthesis .

Solubility and Bioavailability :

- The Cbz-piperidine derivative’s lipophilicity may enhance blood-brain barrier penetration, whereas pyridyl-substituted analogs (e.g., 2-(4-Pyridyl)thiazole-4-carboxylic acid) exhibit improved aqueous solubility due to protonation of the pyridine nitrogen in acidic environments .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic acid derivatives?

The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and protected piperidine amines. For example, method A (acid-amine coupling) was used to synthesize analogs like (S)-N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide with yields ranging from 6% to 39% . Cyclization of precursors (e.g., using phosphorus oxychloride) is another common approach, as seen in the synthesis of chlorophenyl-thiazole derivatives .

Q. How can researchers confirm the purity and structural integrity of synthesized compounds?

Analytical techniques include:

- HPLC : Purity validation (e.g., 98–99% purity reported for compounds 58–60) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., compound 60 showed distinct peaks for Boc-protected pyrrolidine and thiazole rings) .

- Mass spectrometry : m/z values matching theoretical molecular weights (e.g., compound 61: m/z = 506.2) .

Q. What solvent systems are effective for solubility challenges in biological assays?

Thiazole-4-carboxylic acid derivatives are often sparingly soluble in water. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions, followed by dilution in aqueous buffers. For example, 2-(4-pyridyl)thiazole-4-carboxylic acid is insoluble in water but dissolves in polar aprotic solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., Cbz vs. Boc protection) influence biological activity?

The choice of protecting groups impacts both stability and target interactions. For instance, Boc-protected pyrrolidine-thiazole hybrids demonstrated antimicrobial activity, while Cbz-protected analogs showed variability in enzyme inhibition due to steric effects . Computational docking studies (e.g., using AutoDock Vina) can predict how substituents like tert-butoxycarbonyl groups modulate binding to targets like cyclooxygenase-2 .

Q. What strategies resolve contradictory data in reaction yields or biological activity?

- Yield optimization : Adjust reaction time, temperature, or catalyst loading. Compound 59’s low yield (6%) might result from steric hindrance; switching to microwave-assisted synthesis improved analogous reactions .

- Biological variability : Use orthogonal assays (e.g., ADMET profiling) to distinguish false positives. For example, thiazole-4-carboxylic acid derivatives with pyridyl substituents showed inconsistent antimicrobial activity across Gram-positive and Gram-negative strains, necessitating dose-response validation .

Q. How can in silico modeling guide the design of novel thiazole-4-carboxylic acid analogs?

- QSAR models : Correlate substituent electronegativity (e.g., chlorophenyl vs. pyridyl groups) with antioxidant activity (IC₅₀ values) .

- Molecular dynamics simulations : Predict stability of piperidine-thiazole conjugates in physiological environments, as demonstrated for biphenyl-amide derivatives .

Methodological Challenges

Q. What are the limitations of current spectral techniques for characterizing stereoisomers?

While ¹H NMR can distinguish enantiomers (e.g., compound 59 vs. 60), chiral HPLC or X-ray crystallography is required for absolute configuration determination. For example, tetrahydronaphthalen-1-yl isomers required NOESY correlations to confirm spatial arrangements .

Q. How can researchers address discrepancies in antioxidant assay results?

Standardize protocols across multiple assays (e.g., DPPH, FRAP, and ABTS) to account for radical specificity. Compound 1 (pyridinyl-thiazole) showed higher ABTS scavenging (IC₅₀ = 12 µM) than DPPH (IC₅₀ = 45 µM), highlighting assay-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.